molecular formula C7H13BO2SSi B1463856 4-(Trimethylsilyl)thiophen-2-ylboronic acid CAS No. 222840-90-6

4-(Trimethylsilyl)thiophen-2-ylboronic acid

Cat. No. B1463856
CAS RN: 222840-90-6
M. Wt: 200.14 g/mol
InChI Key: WLXMZPGASQPIKZ-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)thiophen-2-ylboronic acid is a chemical compound with the molecular formula C7H13BO2SSi . It has a molecular weight of 200.14 g/mol . The compound is stored at freezer temperatures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 . The compound’s canonical SMILES representation is B(C1=CC(=CS1)Si(C)C)(O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.14 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound’s exact mass and monoisotopic mass are both 200.0498575 g/mol . Its topological polar surface area is 68.7 Ų, and it has 12 heavy atoms .

Scientific Research Applications

Heterocyclic Compound Synthesis and Mechanistic Studies

The synthesis of 4,5,6,7-tetraphenylbenzo[b]thiophene was explored through the reaction involving 2-(trimethylsilyl)thiophen-3-yl triflate, leading to the study of ketocarbene and hetaryne intermediates. This research provides insights into the complex mechanisms, including ketocarbene formation and thermal rearrangements, underlying the generation of heterocyclic compounds (Pozo et al., 2021).

Material Science and Pharmaceutical Applications

Thiophene derivatives, including those related to 4-(Trimethylsilyl)thiophen-2-ylboronic acid, have been noted for their wide spectrum of biological activities and applications in material science. Their use ranges from pharmaceuticals, exhibiting antibacterial and antifungal properties, to components in devices like thin-film transistors and solar cells, highlighting their diverse functional potential (Nagaraju et al., 2018).

Medicinal Chemistry and Drug Enhancement

In the realm of medicinal chemistry, derivatives of thiophene-2-ylboronic acid, akin to this compound, have been utilized to optimize the cell permeation of antibiotics, combating resistance. This involves a meticulous process of modulating the chemical properties to enhance membrane crossing and potentiate the antibiotic effect against resistant bacteria (Venturelli et al., 2007).

Electronic Property Tuning in Polythiophenes

The study and manipulation of thiophenic compounds are pivotal in adjusting the electronic properties of conjugated polythiophenes. These materials, including those derived from this compound, are crucial in electronics, serving in the construction of devices due to their ability to facilitate electron flow and conduct current effectively (Gohier et al., 2013).

properties

IUPAC Name

(4-trimethylsilylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXMZPGASQPIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693737
Record name [4-(Trimethylsilyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222840-90-6
Record name [4-(Trimethylsilyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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